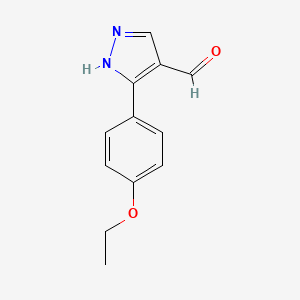

3-(4-乙氧苯基)-1H-吡唑-4-甲醛

描述

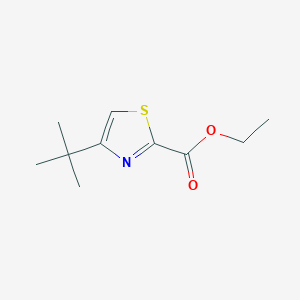

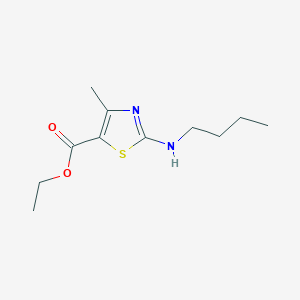

The compound "3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as cyclization. For instance, the Vilsmeier-Haack reaction is a common method used to synthesize 1-substituted pyrazole-4-carbaldehydes, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives also employs the Vilsmeier-Haack reaction . Although the specific synthesis of "3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography is also a powerful tool to determine the crystal structure and confirm the molecular geometry, as demonstrated in the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The crystal structure analysis often reveals the planarity of the pyrazole ring and its substituents, as well as the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Pyrazole-4-carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can be used to synthesize Schiff bases, as seen in the reaction with 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . They can also participate in annulation reactions to form more complex heterocyclic systems . The review on pyrazole-3(4)-carbaldehydes provides a comprehensive overview of their chemical reactions and potential transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the pyrazole ring can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's reactivity and interaction with other molecules. The antimicrobial and antioxidant activities of these compounds are also of interest, as some pyrazole derivatives exhibit significant biological activities .

科学研究应用

抗菌活性

- 合成和生物活性:已经合成并评估了各种吡唑衍生物的抗菌活性,包括与 3-(4-乙氧苯基)-1H-吡唑-4-甲醛相关的衍生物。例如,一些研究合成了杂芳基吡唑衍生物并评估了它们对各种革兰氏阴性菌和革兰氏阳性菌以及真菌的生物活性。这些衍生物包括 1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛等,它们已与壳聚糖反应形成壳聚糖的席夫碱。发现抗菌活性取决于席夫碱部分的类型,表明吡唑衍生物在抗菌应用中的潜力 (Hamed 等人,2020)。

抗氧化和抗炎活性

- 合成和抗氧化活性的评估:已经合成了一些吡唑衍生物并评估了它们的抗氧化和抗炎活性。例如,1-苯甲酰-3-苯基-1H-吡唑-4-甲醛等衍生物在各种分析中显示出显着的抗氧化效力,还显示出抗炎活性。这表明这些衍生物在治疗与氧化应激和炎症相关的疾病中具有潜在用途 (Sudha 等人,2021)。

镇痛和抗惊厥特性

- 镇痛和抗惊厥作用的设计和合成:吡唑衍生物已被设计和合成,以发挥潜在的镇痛和抗惊厥活性。已经生产出从 3-(3,4-二卤苯基)-1-苯基-1H-吡唑-4-甲醛开始的化合物,显示出有效的抗惊厥活性和显着的镇痛活性,而没有显示任何毒性。这为此类化合物在开发新的镇痛和抗惊厥药物中的使用开辟了道路 (Viveka 等人,2015)。

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Indole derivatives have been shown to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio . This could suggest that 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde may have similar pharmacokinetic properties.

Result of Action

Related indole derivatives have been shown to possess various biological activities, such as anti-inflammatory effects . This suggests that 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde may have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPLQDIKYABKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240779 | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879996-58-4 | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B3021067.png)

![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3021075.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B3021076.png)

![(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B3021080.png)